2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
CAS No.: 893295-35-7
Cat. No.: VC5380085
Molecular Formula: C26H17F4N3O3S
Molecular Weight: 527.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893295-35-7 |
|---|---|
| Molecular Formula | C26H17F4N3O3S |
| Molecular Weight | 527.49 |
| IUPAC Name | 2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
| Standard InChI | InChI=1S/C26H17F4N3O3S/c27-20-7-3-1-5-16(20)14-33-21-8-4-2-6-18(21)23-24(37(33,34)35)22(19(13-31)25(32)36-23)15-9-11-17(12-10-15)26(28,29)30/h1-12,22H,14,32H2 |
| Standard InChI Key | IKOMRXHEXITANB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₆H₁₇F₄N₃O₃S and a molecular weight of 527.49 g/mol. Its IUPAC name reflects the integration of a pyrano[3,2-c]benzothiazine core substituted with fluorobenzyl, trifluoromethylphenyl, and cyano groups.
Key Functional Groups
-
Pyrano[3,2-c]benzothiazine backbone: A fused heterocyclic system combining pyran and benzothiazine moieties.
-
5,5-Dioxide: Two sulfonyl oxygen atoms on the benzothiazine ring enhance polarity and potential hydrogen-bonding interactions.
-
2-Fluorobenzyl and 4-(trifluoromethyl)phenyl substituents: Electron-withdrawing groups that influence electronic distribution and bioavailability.
-
Amino and cyano groups: Participate in hydrogen bonding and dipole interactions, critical for target binding.
Spectral Characterization
-
IR Spectroscopy: Confirms the presence of sulfonyl (νmax 1340–1170 cm⁻¹) and carbonyl (1650–1720 cm⁻¹) groups .
-
NMR Data: ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons adjacent to electronegative substituents.
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a multi-step protocol:
-
Chalcone sulfonylation: Chlorosulfonation of substituted chalcones using chlorosulfonic acid .
-
Bromination: Reaction with bromine in glacial acetic acid to introduce dibromo intermediates .
-
Amine cyclization: Treatment with ammonia or primary amines (e.g., methylamine, benzylamine) to form the benzothiazine core .
-
Final functionalization: Introduction of the 2-fluorobenzyl and 4-(trifluoromethyl)phenyl groups via nucleophilic substitution.
Reaction Conditions
-
Temperature: 25–50°C for cyclization steps.
-
Catalysts: Cu(I) salts for regioselective 1,3-dipolar cycloadditions in related triazole analogs .
-
Solvents: Acetonitrile or methanol for polar intermediates .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 1.71 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 86.71 Ų | |
| Solubility | Low in water; soluble in DMSO |
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High logP suggests good membrane permeability but potential first-pass metabolism.
-
Metabolism: Cytochrome P450-mediated oxidation of the trifluoromethyl group is likely .
Toxicity Data
-
Acute toxicity: No specific data available; related benzothiazines show LD₅₀ > 500 mg/kg in rodents .
-
Genotoxicity: Negative in Ames tests for analogs.
Comparative Analysis with Structural Analogs
Industrial and Research Applications
Drug Development
-
Lead compound: Optimized for blood-brain barrier penetration due to fluorinated groups .
-
Combination therapies: Synergy with cisplatin in cancer models .
Chemical Probes
Challenges and Future Directions
Synthesis Optimization
Biological Testing
-
In vivo models: Evaluate pharmacokinetics in rodent cancer assays.
-
Target identification: Proteomics to map binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume